molecular formula C102H169N27O33 B1460552 PEN (rat)

PEN (rat)

Cat. No.: B1460552
M. Wt: 2301.6 g/mol
InChI Key: YANQFMRESNNLQN-CPPASMBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of PEN (rat) involves the synthesis of the proSAAS protein, followed by its cleavage to produce the active peptide. The synthetic route typically includes the following steps:

    Synthesis of proSAAS: This involves the expression of the proSAAS gene in a suitable host, such as Escherichia coli or yeast, followed by purification of the expressed protein.

    Cleavage of proSAAS: The purified proSAAS protein is then cleaved using specific proteases to release the PEN peptide.

Chemical Reactions Analysis

PEN (rat) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

PEN (rat) has several scientific research applications, including:

Mechanism of Action

PEN (rat) exerts its effects by binding to the GPR83 receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate, and the activation of phospholipase C, which increases the levels of inositol trisphosphate and diacylglycerol .

Comparison with Similar Compounds

PEN (rat) is similar to other peptides derived from proSAAS, such as PEN (human) and PEN (mouse). it is unique in its specific sequence and its ability to activate the GPR83 receptor. Other similar compounds include:

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H169N27O33/c1-46(2)37-60(117-93(153)65(42-76(138)139)120-86(146)57(27-30-70(104)130)113-92(152)66(43-77(140)141)122-97(157)78(50(9)10)123-82(142)54(17)103)85(145)110-45-73(133)127-34-20-24-67(127)95(155)115-59(29-32-75(136)137)89(149)125-80(52(13)14)100(160)129-36-22-26-69(129)99(159)128-35-21-25-68(128)96(156)114-58(28-31-74(134)135)87(147)119-64(41-71(105)131)94(154)124-79(51(11)12)98(158)121-61(38-47(3)4)84(144)109-44-72(132)111-55(18)83(143)116-62(39-48(5)6)91(151)118-63(40-49(7)8)90(150)112-56(23-19-33-108-102(106)107)88(148)126-81(53(15)16)101(161)162/h46-69,78-81H,19-45,103H2,1-18H3,(H2,104,130)(H2,105,131)(H,109,144)(H,110,145)(H,111,132)(H,112,150)(H,113,152)(H,114,156)(H,115,155)(H,116,143)(H,117,153)(H,118,151)(H,119,147)(H,120,146)(H,121,158)(H,122,157)(H,123,142)(H,124,154)(H,125,149)(H,126,148)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,161,162)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANQFMRESNNLQN-CPPASMBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H169N27O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2301.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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